molecular formula C6HBrF3NO2 B1387234 2-Bromo-3,4,5-trifluoro-1-nitrobenzene CAS No. 1020718-01-7

2-Bromo-3,4,5-trifluoro-1-nitrobenzene

Cat. No. B1387234
CAS RN: 1020718-01-7
M. Wt: 255.98 g/mol
InChI Key: RISQAVRTASTTPY-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a chemical compound with the empirical formula C6HBrF3NO2 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is 255.98 g/mol . The SMILES string representation of the molecule is O=N+C(F)=C(F)C=C1Br)[O-] .


Physical And Chemical Properties Analysis

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a colorless to yellow liquid . It has a molecular weight of 255.98 g/mol . The compound is stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a valuable intermediate in organic synthesis. It can be used to introduce the trifluoromethyl group into other compounds, which is particularly useful for the development of pharmaceuticals and agrochemicals due to the unique properties conferred by this group, such as increased metabolic stability and lipophilicity .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. Its nitro group can be converted into amino derivatives, which are key functional groups in many drugs . The bromine atom also offers a reactive site for further functionalization through coupling reactions.

Material Science

The compound’s ability to undergo various chemical transformations makes it a useful building block in material science. It can be incorporated into polymers or small molecules that have specific electronic properties for use in electronic devices or as part of novel materials with unique mechanical or chemical properties .

Chemical Engineering

In chemical engineering, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can be involved in process optimization studies. Its role in synthetic pathways for complex molecules means that understanding its behavior under different conditions can lead to more efficient and cost-effective manufacturing processes .

Environmental Science

This compound can be studied for its environmental impact, particularly how it breaks down in the environment and whether it forms any harmful byproducts. Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal .

Analytical Chemistry

2-Bromo-3,4,5-trifluoro-1-nitrobenzene can be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar compounds. Its distinctive spectral properties can be leveraged in spectroscopy and chromatography to identify and quantify related substances .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The precautionary statements associated with the compound include P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

4-bromo-1,2,3-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISQAVRTASTTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652031
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5-trifluoro-1-nitrobenzene

CAS RN

1020718-01-7
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020718-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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